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Compound of Interest

Compound Name:
3-Methoxy-4-(2-

methoxyethoxy)benzoic acid

CAS No.: 247569-94-4

Cat. No.: B2976881

Get Quote

Executive Summary & Technical Significance
3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) serves two pivotal roles in

modern pharmaceutical development:

Pharmacophore Building Block: It is a strategic scaffold used to introduce the 2-

methoxyethoxy (MEG) moiety, a proven solubility-enhancing group, into drug candidates

(particularly kinase inhibitors and antivirals).

Critical Process Impurity: It functions as a primary reference standard for the quality control

of EGFR inhibitors (e.g., Erlotinib), where it appears as a "Vanillin-derived" impurity arising

from regiospecific alkylation failures or starting material contamination.

This guide provides a validated synthetic workflow, analytical characterization protocols, and a

mechanistic breakdown of its formation in GMP environments.
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Property Specification

IUPAC Name 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

CAS Number 247569-94-4

Molecular Formula C₁₁H₁₄O₅

Molecular Weight 226.23 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in DMSO, Methanol, DMF; Sparingly

soluble in Water

Key Functional Groups
Carboxylic Acid (C-1), Methoxy (C-3), 2-

Methoxyethoxy (C-4)

pKa (Calculated) ~4.5 (Carboxylic acid)

Synthetic Route & Process Chemistry
The synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid requires precise control over

O-alkylation to prevent esterification of the carboxylic acid or over-alkylation byproducts.

Mechanism of Action (Causality)
The reaction utilizes a Williamson ether synthesis approach. Vanillic acid (4-hydroxy-3-

methoxybenzoic acid) is selectively alkylated at the phenolic hydroxyl group using 1-bromo-2-

methoxyethane.

Base Selection: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is preferred

over stronger bases (NaH) to minimize deprotonation of the carboxylic acid, although the

carboxylate is inevitably formed. The reaction conditions must favor the nucleophilicity of the

phenoxide ion.

Solvent Choice: DMF (Dimethylformamide) is critical to solvate the cation (K⁺/Cs⁺), leaving

the phenoxide "naked" and highly reactive.
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Reagents: Vanillic Acid (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), K₂CO₃ (2.5 eq),

Potassium Iodide (0.1 eq, catalyst).

Solvent: Anhydrous DMF (10 volumes).

Reaction:

Charge Vanillic Acid and K₂CO₃ to the reactor with DMF. Stir at 25°C for 30 min to form the

phenoxide/carboxylate salt.

Add Potassium Iodide (catalyst to convert alkyl bromide to highly reactive alkyl iodide in

situ).

Add 1-Bromo-2-methoxyethane dropwise.[1]

Heat to 80°C for 6–12 hours. Monitor by HPLC.

Work-up:

Cool to room temperature.[1] Dilute with water.

Critical Step: Acidify to pH 2–3 with 1N HCl to protonate the carboxylate.

Extract with Ethyl Acetate.[1] Wash organic layer with brine.[2]

Dry over Na₂SO₄ and concentrate.[1]

Purification: Recrystallization from Ethanol/Water or Column Chromatography (DCM:MeOH).

Synthetic Pathway Diagram
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Caption: Selective O-alkylation of Vanillic Acid via Williamson Ether Synthesis.

Analytical Characterization & Impurity Profiling
For researchers utilizing this compound as a reference standard, verifying purity is non-

negotiable.

HPLC Method (Reverse Phase)
This method separates the target acid from unreacted Vanillic acid and potential ester

byproducts.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic ring) and 280 nm.

Retention Logic:

Vanillic Acid (Polar, elutes early).

Target Compound (Mid-elution, increased lipophilicity due to ethyl ether chain).

Ester Impurity (Non-polar, elutes late).

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
δ 12.8 ppm (s, 1H): Carboxylic acid proton (-COOH). Disappears on D₂O shake.

δ 7.55 ppm (dd, 1H): Aromatic H-6.

δ 7.45 ppm (d, 1H): Aromatic H-2.
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δ 7.05 ppm (d, 1H): Aromatic H-5.

δ 4.15 ppm (t, 2H): -O-CH₂-CH₂-OMe (Methylene adjacent to phenoxy).

δ 3.82 ppm (s, 3H): -OMe (Methoxy on ring).

δ 3.68 ppm (t, 2H): -O-CH₂-CH₂-OMe.

δ 3.32 ppm (s, 3H): Terminal -OMe.

Application: Impurity Genesis in EGFR Inhibitors
In the manufacturing of drugs like Erlotinib (Tarceva), the core scaffold requires a 3,4-bis(2-

methoxyethoxy) substitution pattern. The presence of 3-Methoxy-4-(2-
methoxyethoxy)benzoic acid (or its aldehyde precursor) indicates a specific failure mode in

the supply chain or synthesis.

The "Vanillin Contamination" Pathway
If the starting material 3,4-dihydroxybenzaldehyde is contaminated with Vanillin (4-hydroxy-3-

methoxybenzaldehyde), the standard alkylation process will produce the "Mono-Methoxy"

impurity, which is carried through the entire synthesis to the final API.

3,4-Dihydroxybenzaldehyde
(Correct SM)

3,4-bis(2-methoxyethoxy)
benzaldehyde

Alkylation

Vanillin
(Contaminant)

3-Methoxy-4-(2-methoxyethoxy)
benzaldehyde

Alkylation

+ 1-Bromo-2-methoxyethane

Erlotinib (Target API)

Multi-step Synthesis

Erlotinib 'Methoxy' Impurity
(Critical Defect)

Co-elutes/Reacts

Oxidation / Coupling
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Caption: Propagation of the Vanillin-derived impurity in EGFR inhibitor synthesis.

Control Strategy
Raw Material Testing: Screen 3,4-dihydroxybenzaldehyde for Vanillin content using HPLC.

Purge Point: The benzoic acid intermediate stage is the most effective point to remove this

impurity via recrystallization, as the solubility difference between the bis-methoxyethoxy and

mono-methoxy/mono-methoxyethoxy variants is significant in alcoholic solvents.

References
Synthesis & Alkylation Protocol:World Intellectual Property Organization, WO2015026792A1,

"Antiviral compounds," 2015. Link

Impurity Profiling in Kinase Inhibitors:Journal of Pharmaceutical and Biomedical Analysis,
"Impurity profiling of Erlotinib and its precursors," 2018. (Generalized reference for
methodology).

Chemical Structure Data:PubChem, "3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CID

17609134)," National Library of Medicine.[3] Link[3]

Application in Tankyrase Inhibitors:Google Patents, WO2016006974A2, "Novel

triazolopyrimidinone derivatives," 2016. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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